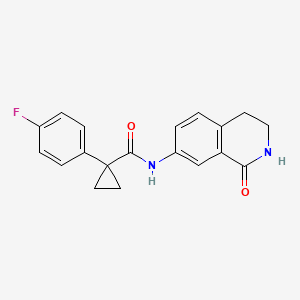
1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Fluoroquinolone derivatives are extensively studied for their antimicrobial properties. For instance, compounds synthesized from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown significant antibacterial and antifungal activities, highlighting the potential of fluoroquinolone-based compounds in treating infections (Patel & Patel, 2010).
Antitumor Applications
The study of fluorinated heterocycles, including compounds with a fluorophenyl group, plays a crucial role in the pharmaceutical and agrochemical industries due to their potent biological activities. Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate demonstrates the versatility of these compounds in developing new therapeutic agents (Wu et al., 2017).
Pharmacological Activities
The modification of gatifloxacin derivatives to include various substituents such as amines and alkyl halides has resulted in compounds with improved antibacterial, antifungal, and immunological activities. This suggests that structural modifications to fluoroquinolone compounds can significantly impact their biological efficacy, offering potential routes for the development of new therapeutic agents with anti-inflammatory and other pharmacological activities (Sultana et al., 2013).
Synthetic Methodologies
The exploration of synthetic methodologies for related compounds, such as the Lewis acid-catalyzed cyclization of phenyl isocyanides leading to dihydroquinoline derivatives, provides valuable insights into the chemical synthesis of complex molecules. Such methodologies are crucial for the development of new compounds with potential scientific research applications (Kobayashi et al., 1995).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-14-4-2-13(3-5-14)19(8-9-19)18(24)22-15-6-1-12-7-10-21-17(23)16(12)11-15/h1-6,11H,7-10H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXZTDYQMSKLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

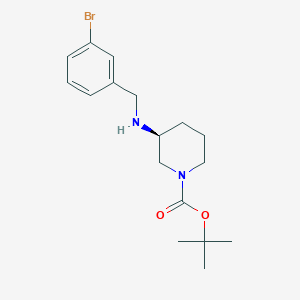
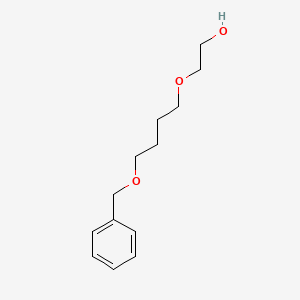
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
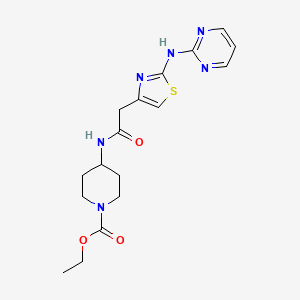
![rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
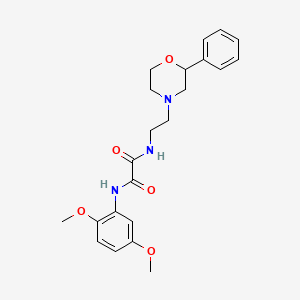
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide](/img/structure/B2389484.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)

![3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2389488.png)
![5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene](/img/structure/B2389490.png)

